4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid
Description
Properties
IUPAC Name |
4-(6-bromopyridin-2-yl)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-8-7-9(5-6-10(8)13(16)17)11-3-2-4-12(14)15-11/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPZGMOBLARQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650597 | |
| Record name | 4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-62-0 | |
| Record name | 4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated to form 6-bromopyridine. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Coupling Reaction: The 6-bromopyridine is then coupled with 2-methylbenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid derivative of 2-methylbenzoic acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the pyridine ring.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid, H2SO4).
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as alcohols or alkanes.
Esters: Ester derivatives formed from the reaction with alcohols.
Scientific Research Applications
4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromopyridine moiety can enhance binding affinity to certain targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Solubility and Partitioning
2-Methylbenzoic Acid (o-Toluic Acid)
6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic Acid
- Structure : Bromophenyl group on pyridine ring; carboxylic acid at C3.
- Key Differences: Bromine’s electron-withdrawing effect increases acidity compared to non-halogenated analogues. Higher V (≈1.3–1.5) due to bulkier substituents, reducing aqueous solubility .
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic Acid
- Structure : Fluorine substituent on biphenyl system.
- Key Differences : Fluorine’s electronegativity enhances polarity (S ≈ 0.9–1.0) and hydrogen-bond acidity (A ≈ 0.5), improving solubility in polar solvents compared to brominated analogues .
4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride
- Structure: Aminomethyl group introduces basicity.
- Applications: Used in drug development for improved bioavailability. The charged amino group increases solubility in aqueous media (log P ≈ 1.5–2.0) .
Physical and Chemical Properties
Table 1: Comparative Properties of Selected Analogues
*Predicted values based on structural analogues.
Biological Activity
4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Weight : 280.12 g/mol
- CAS Number : 1020718-62-0
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 25 | Inhibition of proliferation |
These findings highlight the potential of the compound in cancer therapy, particularly in targeting specific pathways involved in tumor growth.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in microbial resistance and cancer progression.
- Enzyme Inhibition : The compound has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in both bacteria and cancer cells, which may explain its dual antimicrobial and anticancer effects .
- Cell Signaling Modulation : Studies suggest that it may modulate signaling pathways associated with apoptosis, such as the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.
Case Studies
Several case studies have explored the compound's efficacy:
-
Case Study on Antimicrobial Resistance :
A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial load in treated samples compared to controls, suggesting potential use as an adjunct therapy in resistant infections. -
Case Study on Cancer Treatment :
In a preclinical model using xenografts of human tumors, administration of the compound significantly reduced tumor size compared to untreated controls, supporting its potential use in combination therapies for cancer treatment.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis route for 4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid?
- Methodological Answer : Focus on cross-coupling reactions (e.g., Suzuki-Miyaura) to link the bromopyridine and methylbenzoic acid moieties. Ensure proper protection of the carboxylic acid group during synthesis to avoid side reactions. Use spectroscopic techniques (NMR, IR) to confirm intermediate structures. For brominated intermediates, reference analogous synthetic strategies for brominated benzoic acid derivatives .
Q. How can solubility data for 2-methylbenzoic acid derivatives inform solvent selection for this compound?
- Methodological Answer : The Abraham solvation model predicts solubility based on solute descriptors (e.g., , , ) derived for 2-methylbenzoic acid. Apply these descriptors to estimate solubility in polar solvents like alcohols or ethers. Experimental validation in methanol or THF is recommended due to their hydrogen-bonding capabilities, which align with the compound’s carboxylic acid group .
Q. What crystallographic techniques are suitable for analyzing hydrogen-bonding interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Prepare co-crystals with hydrogen-bond donors (e.g., 4-hydroxybenzoic acid) to stabilize the lattice. Analyze intermolecular interactions (N–H⋯O, O–H⋯N) using software like SHELXL. Reference studies on 2-amino-5-bromopyridine co-crystals for analogous packing motifs .
Advanced Research Questions
Q. How can conflicting solubility data between experimental and computational models be resolved?
- Methodological Answer : Reconcile discrepancies by refining Abraham model parameters using updated solvent correlations (e.g., for 2-pentanol or butyl ethanoate). Validate predictions via gravimetric solubility assays at controlled temperatures (e.g., 298 K). Cross-check with HPLC purity analysis to rule out impurity effects .
Q. What mechanistic insights support the role of brominated benzoic acid derivatives in NLRP3 inflammasome inhibition?
- Methodological Answer : Investigate electrophilic modifications at the bromopyridine moiety to enhance covalent binding with NLRP3’s cysteine residues. Use molecular docking studies to predict binding affinity. Compare with known inhibitors like CY-09 (a thiazolidinone derivative) to identify structural analogs .
Q. How do co-crystallization agents affect the pharmacokinetic properties of this compound?
- Methodological Answer : Screen co-formers (e.g., 4-hydroxybenzoic acid) to improve bioavailability. Assess dissolution rates and stability via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Monitor in vitro permeability using Caco-2 cell models .
Key Considerations for Researchers
- Data Contradictions : Address conflicting solubility or reactivity data by combining computational modeling (e.g., COSMO-RS) with high-throughput experimental screens.
- Advanced Applications : Explore the compound’s potential as a precursor for fluorophores or kinase inhibitors, leveraging its bromine substituent for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
